synthesis of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid
synthesis of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid
An In-depth Technical Guide to the Synthesis of 5-Methyl-4-propoxy-1,3-phenylenediboronic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid, a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1] Due to the limited availability of a detailed, published synthetic protocol for this specific molecule, this document outlines a robust and logical multi-step synthesis based on well-established and reliable methodologies for the preparation of substituted arylboronic acids.[2][3][4] The guide delves into the rationale behind the chosen synthetic strategy, providing detailed experimental procedures, mechanistic insights, and considerations for potential challenges and purification. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.
Introduction and Strategic Overview
5-Methyl-4-propoxy-1,3-phenylenediboronic acid is a bifunctional organoboron compound. The presence of two boronic acid moieties allows for its participation in multiple cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a versatile linker in the construction of complex molecular architectures.[5][6] Its application as a building block for protein degraders highlights its importance in contemporary drug discovery.
The proposed synthesis commences from the commercially available and economically viable starting material, 2-methylphenol (o-cresol). The synthetic strategy is designed to sequentially install the required substituents onto the aromatic ring before the final double borylation step.
The key transformations in the proposed synthetic pathway are:
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Propoxylation: Introduction of the propoxy group via Williamson ether synthesis.
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Ortho-directing group strategy: Utilization of the directing effects of the existing substituents to achieve selective halogenation.
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Double Halogenation: Introduction of two bromine atoms at the positions ortho to the directing groups, which will serve as precursors for the boronic acid functionalities.
-
Double Borylation: Conversion of the dibrominated intermediate to the target diboronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
This approach is designed to be efficient and scalable, relying on well-understood and high-yielding reactions.
Proposed Synthetic Pathway
The overall proposed synthetic route is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for 5-Methyl-4-propoxy-1,3-phenylenediboronic acid.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Methyl-1-propoxybenzene
Reaction Scheme:
-
2-Methylphenol reacts with n-propyl bromide in the presence of a weak base, potassium carbonate, to yield 2-methyl-1-propoxybenzene.
Causality of Experimental Choices:
-
Reagents: 2-Methylphenol is an inexpensive starting material. n-Propyl bromide is the source of the propoxy group. Potassium carbonate is a mild and cost-effective base, suitable for deprotonating the phenol without causing unwanted side reactions. Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
-
Conditions: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.
Mechanism: The reaction proceeds via a Williamson ether synthesis. The carbonate base deprotonates the hydroxyl group of 2-methylphenol to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of n-propyl bromide in an SN2 fashion, displacing the bromide ion and forming the desired ether product.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add n-propyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-1-propoxybenzene.
Step 2: Synthesis of 1,5-Dibromo-2-methyl-3-propoxybenzene
Reaction Scheme:
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2-Methyl-1-propoxybenzene undergoes electrophilic aromatic substitution with N-bromosuccinimide (NBS) to yield 1,5-dibromo-2-methyl-3-propoxybenzene.
Causality of Experimental Choices:
-
Reagents: N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.
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Directing Effects: The propoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The positions ortho to the propoxy group (positions 3 and 5 relative to the methyl group) are sterically accessible and electronically activated, making them susceptible to electrophilic attack. The position para to the propoxy group is occupied by the methyl group. Therefore, bromination is expected to occur at the 3- and 5-positions.
Mechanism: The reaction is an electrophilic aromatic substitution. NBS serves as the source of the electrophilic bromine species (Br+). The electron-rich aromatic ring of 2-methyl-1-propoxybenzene attacks the Br+, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (e.g., succinimide anion) then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product. This process occurs twice to afford the dibrominated product.
Experimental Protocol:
-
In a flask protected from light, dissolve 2-methyl-1-propoxybenzene (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1,5-dibromo-2-methyl-3-propoxybenzene.
Step 3: Synthesis of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid
Reaction Scheme:
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1,5-Dibromo-2-methyl-3-propoxybenzene undergoes a double lithium-halogen exchange with n-butyllithium, followed by reaction with triisopropyl borate and subsequent acidic hydrolysis to yield the target diboronic acid.
Causality of Experimental Choices:
-
Reagents: n-Butyllithium is a strong base and an effective reagent for lithium-halogen exchange.[7] Tetrahydrofuran (THF) is a common aprotic ether solvent for organolithium reactions. Triisopropyl borate is the electrophilic boron source. Its bulky isopropyl groups can help to moderate its reactivity.
-
Conditions: The reaction is carried out at a very low temperature (-78 °C) to prevent side reactions, such as the reaction of the organolithium intermediate with the solvent or other electrophiles.[8] An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the highly reactive organolithium species from reacting with atmospheric oxygen or moisture.[9]
Mechanism:
-
Lithium-Halogen Exchange: n-Butyllithium undergoes a metal-halogen exchange with the dibrominated aromatic compound. This happens sequentially at both bromine-substituted positions, forming a dilithiated intermediate.
-
Borylation: The nucleophilic carbon atoms of the dilithiated intermediate attack the electrophilic boron atom of triisopropyl borate. This addition occurs twice, forming a diborate ester intermediate.
-
Hydrolysis: Addition of aqueous acid hydrolyzes the diborate ester to the corresponding diboronic acid.
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve 1,5-dibromo-2-methyl-3-propoxybenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve triisopropyl borate (2.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the dilithiated intermediate solution to the triisopropyl borate solution via a cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or by forming a boroxine anhydride followed by hydrolysis to obtain pure 5-Methyl-4-propoxy-1,3-phenylenediboronic acid.[4]
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2-Methylphenol | n-Propyl bromide, K₂CO₃ | 2-Methyl-1-propoxybenzene | 85-95 |
| 2 | 2-Methyl-1-propoxybenzene | N-Bromosuccinimide | 1,5-Dibromo-2-methyl-3-propoxybenzene | 70-85 |
| 3 | 1,5-Dibromo-2-methyl-3-propoxybenzene | n-Butyllithium, Triisopropyl borate | 5-Methyl-4-propoxy-1,3-phenylenediboronic acid | 50-70 |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on fundamental and widely practiced organic transformations. Each step includes a purification procedure (distillation, recrystallization, or column chromatography) to ensure the purity of the intermediates and the final product. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The thermal dehydration of the final product can lead to the formation of the corresponding trimeric anhydride, a boroxine, which is a common characteristic of phenylboronic acids.[3][4] This can be observed by heating the product under vacuum.
Conclusion
This technical guide presents a logical and well-reasoned synthetic route for the preparation of 5-Methyl-4-propoxy-1,3-phenylenediboronic acid. By leveraging established synthetic methodologies, this guide provides a solid foundation for researchers to successfully synthesize this valuable building block. The detailed protocols, mechanistic discussions, and rationale for experimental choices are intended to empower scientists in their synthetic endeavors and facilitate the development of novel therapeutics.
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